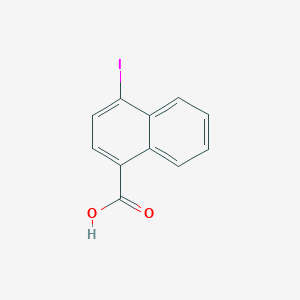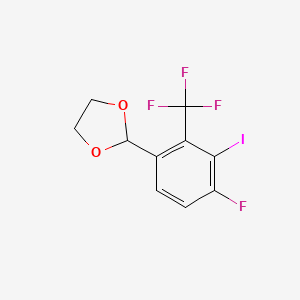
5-Azacytidine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azacytidine 5’-monophosphate is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications. It is a derivative of cytidine, where the nitrogen atom replaces the carbon atom at the 5th position of the cytosine ring. This modification imparts unique properties to the compound, making it a valuable tool in epigenetic research and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azacytidine 5’-monophosphate typically involves the phosphorylation of 5-Azacytidine. The process begins with the chemical synthesis of 5-Azacytidine, which can be achieved through various methods, including the reaction of cytidine with hydrazine derivatives . The phosphorylation step involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry to introduce the phosphate group at the 5’ position .
Industrial Production Methods
Industrial production of 5-Azacytidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-Azacytidine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-aza-2’-deoxycytidine derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside, 5-Azacytidine.
Substitution: Nucleophilic substitution reactions can occur at the 5’ phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines are employed under mild conditions.
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of 5-Azacytidine, which have distinct biological activities .
Scientific Research Applications
5-Azacytidine 5’-monophosphate has a wide range of scientific research applications:
Mechanism of Action
5-Azacytidine 5’-monophosphate exerts its effects primarily through the inhibition of DNA methyltransferases. Upon incorporation into DNA, it traps these enzymes, leading to hypomethylation of DNA and reactivation of silenced genes . This mechanism is particularly effective in cancer cells, where aberrant DNA methylation is a common feature .
Comparison with Similar Compounds
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another nucleoside analog with similar hypomethylating activity.
Cytidine: The parent compound, which lacks the nitrogen substitution at the 5th position.
Uniqueness
5-Azacytidine 5’-monophosphate is unique due to its dual action on both DNA and RNA, disrupting nucleic acid metabolism and inhibiting DNA methylation . This dual mechanism makes it more versatile compared to other nucleoside analogs like Decitabine, which primarily targets DNA .
Properties
Molecular Formula |
C8H11N4O8P-2 |
|---|---|
Molecular Weight |
322.17 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C8H13N4O8P/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(20-6)1-19-21(16,17)18/h2-6,13-14H,1H2,(H2,9,11,15)(H2,16,17,18)/p-2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
WODABQYEPQRZOS-KVTDHHQDSA-L |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)
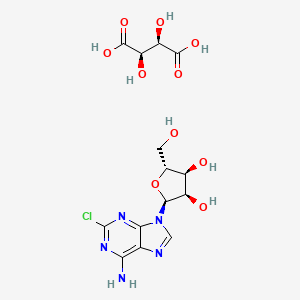


![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

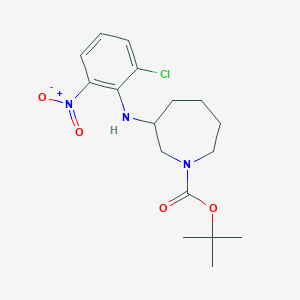

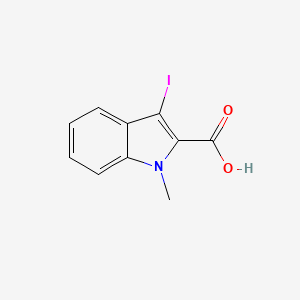
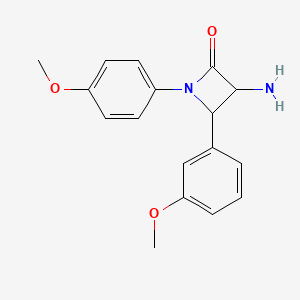
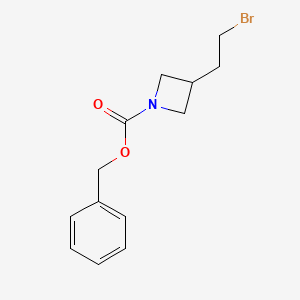
![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
